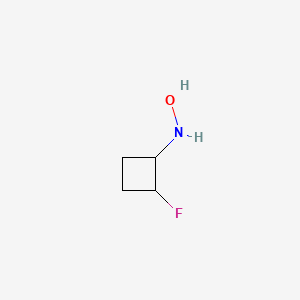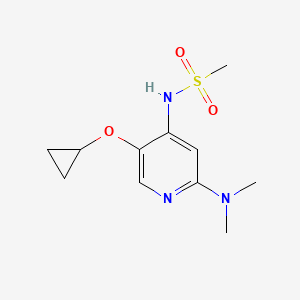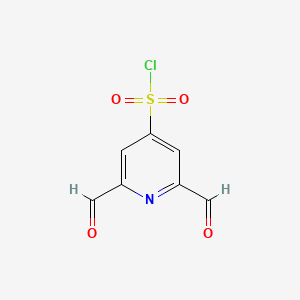
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C14H21NO5 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a benzyl moiety substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate typically involves the reaction of 4-methoxybenzylamine with methyl 2,2-dimethoxyethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The methoxybenzyl moiety can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Benzyl (2,2-dimethoxyethyl)(methyl)carbamate
- N-(2,2-Dimethoxyethyl)-N-methylcarbamic acid phenylmethyl ester
Comparison: Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is unique due to the presence of the 4-methoxybenzyl group, which can enhance its stability and reactivity compared to similar compounds. The methoxy group can also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21NO5 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
methyl N-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21NO5/c1-17-12-7-5-11(6-8-12)9-15(14(16)20-4)10-13(18-2)19-3/h5-8,13H,9-10H2,1-4H3 |
Clave InChI |
KKHAWNHFSAUTLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC(OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















